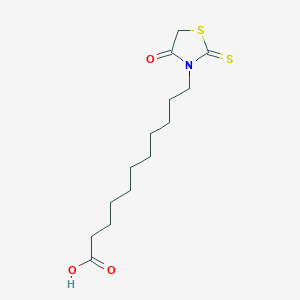

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Mechanism of Action

Target of Action

The primary target of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. Inhibiting ALR2 can help manage complications of diabetes, such as cataracts, retinopathy, and neuropathy .

Mode of Action

The compound interacts with its target, ALR2, by binding to the enzyme’s active site. Molecular docking simulations identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding . This binding inhibits the enzyme’s activity, thereby disrupting the conversion of glucose to sorbitol in the polyol pathway .

Biochemical Pathways

The inhibition of ALR2 affects the polyol pathway . Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. In hyperglycemic conditions, such as in individuals with diabetes, the activity of this pathway increases, leading to an accumulation of sorbitol, which can cause osmotic damage and oxidative stress .

Pharmacokinetics

The compound’s lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, has been studied . Lipophilic compounds generally have better absorption and can cross biological membranes more easily. Future studies should focus on the compound’s ADME properties to fully understand its bioavailability.

Result of Action

The inhibition of ALR2 by this compound can help manage hyperglycemia-induced complications. By disrupting the polyol pathway, the compound prevents the accumulation of sorbitol, thereby potentially mitigating osmotic damage and oxidative stress .

Action Environment

The action of this compound is influenced by the biochemical environment. For instance, the compound’s efficacy in inhibiting ALR2 may be enhanced in a hyperglycemic environment due to the increased activity of the polyol pathway

Preparation Methods

The synthesis of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid typically involves the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction produces a thiadiazole intermediate, which is then chlorinated with chloroacetyl chloride and further reacted with potassium thiocyanate (KSCN) to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential therapeutic effects in treating diseases such as cancer and infections.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can be compared with other thiazolidine derivatives, such as:

- 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

- 11-((5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

- 11-((5Z)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications .

Properties

IUPAC Name |

11-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c16-12-11-20-14(19)15(12)10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCNAENFVLXBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)

![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)

![1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2811085.png)